Vigabatrin

概要

説明

Vigabatrin, also known as γ-vinyl-GABA, is a medication primarily used in the management and treatment of infantile spasms and refractory complex partial seizures. It is a structural analogue of gamma-aminobutyric acid (GABA) but does not bind to GABA receptors. Instead, it works by inhibiting the breakdown of GABA, thereby increasing its levels in the brain .

準備方法

合成経路および反応条件: ビガバトリンの調製には、いくつかのステップが含まれます。

2-ビニルシクロプロパン-1,1-ジカルボン酸ジエチルエステルの調製: これは、マロン酸ジエチルエステルを、ナトリウムエトキシドおよびヒドロキノンの存在下で1,4-ジクロロ-2-ブテンと反応させることによって達成されます.

2-カルボニル-5-ビニル-ピロリジン-3-アミドの生成: エステルを次に、アンモニアおよびホルムアミドと反応させます.

4-アミノ-5-ヘキセン酸の合成: これは、酸性条件下でアミドから得られます.

トリイソプロピルシリコンベースの4-アミノヘキサ-5-エノエートの調製: これには、トリエチルアミンおよびアンモニアの存在下で、4-アミノ-5-ヘキセン酸をトリイソプロピルクロロシランと反応させることが含まれます.

ビガバトリンを得るための加水分解: 最終生成物は、アルカリ性条件下でトリイソプロピルシリル4-アミノヘキサ-5-エノエートを加水分解することによって得られます.

工業的生産方法: ビガバトリンの工業的生産は、通常、同じ合成経路に従いますが、収量と純度を最適化して、より大規模で行われます。 このプロセスには、反応条件と精製ステップを慎重に制御して、最終生成物が医薬品規格を満たすようにすることが含まれます .

反応の種類:

酸化: ビガバトリンは酸化反応を起こす可能性がありますが、これらの反応は、その合成または適用では一般的に使用されていません。

還元: 還元反応は、通常、ビガバトリンとは関係ありません。

置換: ビガバトリンは置換反応を起こす可能性があり、特にアミノ基に関与します。

一般的な試薬および条件:

酸化剤: ビガバトリンでは一般的に使用されません。

還元剤: 通常は関係ありません。

置換試薬: ハロゲン化剤など、目的の置換に応じて、さまざまな試薬を使用できます。

主な生成物: 関心の主な生成物はビガバトリン自体であり、使用される特定の反応および条件に応じて、潜在的な副生成物が生成されます .

4. 科学研究アプリケーション

ビガバトリンは、科学研究において幅広い用途があります。

科学的研究の応用

Vigabatrin is an antiepileptic drug used as monotherapy for infantile spasms and as an adjunctive treatment for refractory complex partial epilepsy . It functions as an irreversible inhibitor of gamma aminobutyric acid (GABA) transaminase, increasing GABA concentrations in the brain . However, due to concerns regarding visual system and white matter toxicity, its use requires careful monitoring .

Clinical Trials and Efficacy

This compound's efficacy has been demonstrated through several clinical trials:

- Infantile Spasms: A multicenter, randomized study evaluated this compound in subjects who had not been treated with adrenocorticotropic hormone (ACTH), prednisone, or valproic acid . The study included a low-dose group (18–36 mg/kg/day) and a high-dose group (100–148 mg/kg/day) . Treatment response was defined as freedom from spasms for at least seven consecutive days within the first 14 days of therapy, along with the absence of spasms or hypsarrhythmia on an eight-hour EEG .

- Focal Epilepsy: A double-blind, placebo-controlled study assessed the efficacy and tolerability of this compound 3g/day as an add-on therapy for focal epilepsy patients with difficult-to-control complex partial seizures . Results indicated a statistically significant reduction in seizure frequency for patients receiving this compound compared to placebo .

- Drug-Resistant Epilepsy: A double-blind study involving patients with severe drug-resistant epilepsy showed that 33% of patients experienced a 50% or greater reduction in seizure frequency with this compound treatment . The study also noted good tolerability, with drowsiness being the most frequently reported side effect .

Adverse Effects and Tolerability

While this compound has proven effective, it is associated with certain adverse effects:

- Visual Field Loss: Studies indicate a significant risk of this compound-associated visual field loss, necessitating its use only in refractory cases .

- Common Side Effects: The most common side effects include drowsiness, dizziness, headache, and fatigue .

- MRI Abnormalities: Recent reports suggest a potential association between this compound use for infantile spasms and movement disorders, as well as abnormalities in brain MRI scans . A study found a significantly higher incidence of MRI abnormalities in this compound-treated patients compared to those not treated with the drug .

Long-Term Use

Despite the potential risk of vision loss and other adverse effects, some studies suggest that adult patients continue to use this compound long-term for refractory complex focal seizures .

Summary Table: this compound Applications, Efficacy, and Tolerability

Case Studies

作用機序

ビガバトリンは、GABAの分解を担う酵素であるGABAトランスアミナーゼ(GABA-T)を不可逆的に阻害することにより、その効果を発揮します。この酵素を阻害することにより、ビガバトリンは脳内のGABAレベルを上昇させ、神経活動に対するその抑制効果を高めます。 これにより、てんかん患者の発作の頻度と重症度が軽減されます .

類似の化合物:

レベチラセタム: 発作の治療に使用される別の抗てんかん薬です。

トピラマート: GABA活性を高め、興奮性神経伝達を阻害する別の抗てんかん薬です.

ビガバトリンの独自性: ビガバトリンは、GABA-Tの不可逆的阻害を含むその独自の作用機序により、他の抗てんかん薬とは異なります。 これは、他の治療法が失敗した場合に特に効果的ですが、長期間使用すると視力喪失のリスクがあります .

類似化合物との比較

Levetiracetam: Another antiepileptic drug used for treating seizures.

Valproic Acid: Used for treating various types of seizures.

Topiramate: Another antiepileptic drug that enhances GABA activity and inhibits excitatory neurotransmission.

Uniqueness of Vigabatrin: this compound’s unique mechanism of action, involving the irreversible inhibition of GABA-T, sets it apart from other antiepileptic drugs. This makes it particularly effective in cases where other treatments have failed, although it carries a risk of vision loss with long-term use .

生物活性

Vigabatrin is an antiepileptic medication primarily used for treating refractory epilepsy, particularly complex partial seizures and infantile spasms. Its unique mechanism of action and pharmacological properties have made it a subject of extensive research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for degrading GABA, an essential inhibitory neurotransmitter in the central nervous system (CNS). By inhibiting GABA-T, this compound increases the concentration of GABA in the brain, thereby enhancing GABAergic neurotransmission and reducing seizure activity. This mechanism is crucial for controlling pathological excitatory neurotransmission associated with epilepsy .

Pharmacokinetics

- Absorption : this compound is completely absorbed after oral administration, with peak plasma concentrations occurring approximately one hour post-dose.

- Distribution : The drug exhibits negligible plasma protein binding and is widely distributed throughout the body.

- Metabolism : It undergoes minimal hepatic metabolism and acts as a mild inducer of CYP2C9.

- Excretion : Around 95% of this compound is excreted unchanged via the kidneys .

Efficacy in Clinical Studies

This compound has been evaluated in numerous clinical trials, demonstrating significant efficacy in reducing seizure frequency among patients with refractory epilepsy. Below is a summary of key studies:

Case Studies

- Infantile Spasms : In a cohort study involving children with infantile spasms, this compound was found to terminate spasms in approximately 56.9% of patients within a mean period of five days. However, long-term outcomes indicated that nearly half of the responders experienced neurologic impairment .

- Complex Partial Seizures : A double-blind study reported that among patients with severe complex partial seizures, those treated with this compound showed significant reductions in seizure frequency compared to those receiving placebo, establishing its role as an effective adjunct therapy .

Adverse Effects

While this compound is generally well-tolerated, it is associated with potential adverse effects, particularly visual field loss. In a meta-analysis involving over 1678 patients, visual field loss was observed in 44% of those treated with this compound compared to only 7% in the placebo group . Other common side effects include drowsiness and fatigue.

特性

IUPAC Name |

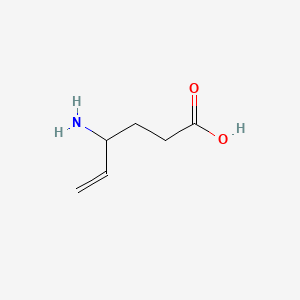

4-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDFLNIOAUIZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041153 | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Gamma-aminobutyric acid (GABA) is the major inhibitory transmitter throughout the central nervous system, and the potentiation of GABAergic neurotransmission is therefore a crucial mechanism through which antiepileptic agents may combat the pathologic excitatory neurotransmission seen in epilepsy. Vigabatrin increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T)., Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Although the exact mechanism of vigabatrin's antiseizure effect is unknown, it is thought to be related to the drug's action as a preferential and irreversible inhibitor of GABA transaminase (GABA-T), which is the enzyme responsible for the degradation of GABA and the resultant increase in GABA concentrations in the CNS. Vigabatrin is commercially available as a racemic mixture of 2 enantiomers; the S enantiomer is pharmacologically active and the R enantiomer is inactive. | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone/water, White to off-white powder | |

CAS No. |

68506-86-5, 60643-86-9 | |

| Record name | Vigabatrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68506-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vigabatrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIGABATRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-176C, 209 °C | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of γ-vinyl γ-aminobutyric acid?

A1: γ-vinyl γ-aminobutyric acid (vigabatrin) exerts its antiepileptic effect by irreversibly inhibiting γ-aminobutyric acid transaminase (GABA-T) [, , , , ]. This inhibition prevents the breakdown of γ-aminobutyric acid (GABA), leading to an increase in GABA concentrations in the brain [, , , , ].

Q2: What are the downstream consequences of increased GABA levels in the brain due to this compound?

A2: Increased GABA levels enhance inhibitory neurotransmission [, , , ]. While the precise effects vary, this compound has been shown to influence various amino acid neurotransmitters in cerebrospinal fluid and extracellular fluid, impacting both inhibitory and excitatory mechanisms [, ].

Q3: How does this compound's effect on GABA compare to other anticonvulsants?

A4: Unlike anticonvulsants directly activating the GABA/benzodiazepine receptor complex, this compound, through its indirect GABA elevation, appears less detrimental to the recovery process following focal cortical insult [].

Q4: What is the molecular formula and weight of this compound?

A4: While this information is not directly provided in the provided research excerpts, this compound, chemically known as γ-vinyl γ-aminobutyric acid, has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol.

Q5: Is there information available about the material compatibility and stability of this compound under various conditions?

A5: The provided research excerpts primarily focus on the pharmacological and clinical aspects of this compound. Detailed information regarding its material compatibility and stability under various conditions is not available in these excerpts.

Q6: How is this compound absorbed and distributed in the body?

A7: this compound exhibits good absorption and is not protein bound [, ]. It readily crosses the blood-brain barrier and achieves therapeutic concentrations in the cerebrospinal fluid and brain extracellular fluid [].

Q7: Does the dosage of this compound correlate with its efficacy in reducing seizure frequency?

A9: Yes, research suggests a dose-dependent reduction in seizure frequency with this compound [, ]. Higher normalized dosages have been linked to greater reductions in seizure rates [].

Q8: Does age influence the efficacy of this compound in seizure reduction?

A10: While baseline seizure rate appears to increase with decreasing age, age itself does not seem to impact this compound's effect on seizure reduction when dosage is adjusted for body weight [].

Q9: Has this compound's efficacy been demonstrated in animal models of epilepsy?

A11: Yes, this compound has shown efficacy in various animal models of epilepsy. For instance, it prolonged the latency to seizures and status epilepticus in immature rats injected with pilocarpine []. Additionally, it demonstrated anticonvulsant effects in rats with pentylenetetrazol-induced seizures, particularly against generalized tonic-clonic seizures [].

Q10: What specific types of seizures appear most responsive to this compound treatment?

A12: Clinical trials and studies indicate that this compound is particularly effective in treating complex partial seizures [, , , ] and infantile spasms [, , , , ].

Q11: What are the primary safety concerns associated with this compound use?

A14: The most significant concern with this compound is the risk of irreversible visual field defects [, , , , , , , ]. These defects are thought to be a result of retinal toxicity [, , , , , ] and can persist even after discontinuing the medication [, , , ].

Q12: Are there specific patient populations more susceptible to this compound-induced visual field defects?

A15: While visual field defects can occur in any patient taking this compound, children appear to be particularly vulnerable [, , ]. Regular eye examinations are crucial for early detection [, , ].

Q13: Besides visual disturbances, are there other reported adverse effects of this compound?

A16: Yes, other potential side effects include headache, drowsiness, dizziness, fatigue, psychiatric reactions (including psychosis), hyperactivity, and weight gain [, , , , , ].

Q14: Are there specific risk factors that might predispose patients to experience psychosis while on this compound?

A17: While the exact mechanism remains unclear, patients with a history of psychiatric issues appear to be at a higher risk of experiencing psychosis, particularly during the early stages of this compound treatment and at higher doses [, ].

Q15: Are there any potential hepatotoxic effects associated with this compound?

A19: While considered generally well-tolerated, this compound has been associated with decreases in plasma alanine transaminase (ALA-T) activity []. This effect could potentially mask early signs of liver disease [].

Q16: How does the hepatotoxicity profile of this compound compare to other commonly used antiepileptic drugs?

A20: In a rat model comparing the hepatotoxicity of various antiepileptic drugs, this compound demonstrated the least impact on liver enzymes compared to carbamazepine, phenytoin, and sodium valproate [].

Q17: Are there established biomarkers for predicting the efficacy of this compound or monitoring treatment response?

A21: While changes in amino acid neurotransmitter levels in the CSF have been observed with this compound treatment, these changes do not consistently correlate with clinical response [, ]. Currently, there are no established biomarkers for predicting this compound's efficacy or monitoring treatment response.

Q18: What diagnostic tools are recommended for monitoring potential visual side effects associated with this compound?

A22: Regular eye examinations, including visual field testing (perimetry) [, , , , , ], are crucial for early detection of this compound-associated visual field defects. Electroretinography (ERG) can also provide valuable information about retinal function and potential toxicity [, , , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。